molecular formula C20H22ClFN4O2S B14870625 3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide

Cat. No.: B14870625
M. Wt: 436.9 g/mol
InChI Key: JSFIMYVEGMICSS-HNNXBMFYSA-N
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Description

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a cyanophenyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methylpiperazine, followed by the introduction of the cyanophenyl group through a nucleophilic substitution reaction. The final step involves the chlorination of the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)-4-methoxybenzamide
  • 2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide
  • 3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22ClFN4O2S

Molecular Weight

436.9 g/mol

IUPAC Name

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C20H22ClFN4O2S/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17/h2-7,12,15,24H,8-11,14H2,1H3/t15-/m0/s1

InChI Key

JSFIMYVEGMICSS-HNNXBMFYSA-N

Isomeric SMILES

C[C@H]1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N

Canonical SMILES

CC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N

Origin of Product

United States

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